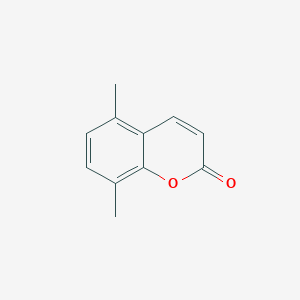

5,8-Dimethyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5,8-dimethylchromen-2-one |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-8(2)11-9(7)5-6-10(12)13-11/h3-6H,1-2H3 |

InChI Key |

XUKPCDIFIUREIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=O)OC2=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,8 Dimethyl 2h Chromen 2 One and Its Analogues

Classical and Contemporary Synthetic Routes to 2H-Chromen-2-one Skeletons

The construction of the 2H-chromen-2-one core is central to the synthesis of 5,8-Dimethyl-2H-chromen-2-one. Several named reactions and strategic approaches have been developed and refined over the years to achieve this.

Pechmann Condensation and its Variants

The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgscispace.com For the synthesis of this compound, the logical starting phenol would be 2,5-dimethylphenol. The reaction proceeds through an initial transesterification followed by an intramolecular cyclization and dehydration. wikipedia.org

A specific example is the synthesis of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one, where 2-methyl resorcinol (B1680541) is reacted with ethyl acetoacetate (B1235776) in the presence of a strong acid like sulfuric acid. nih.govtandfonline.com Similarly, the reaction of 2-methyl resorcinol with dimethyl acetylsuccinate in sulfuric acid yields the corresponding 4,8-dimethyl-7-hydroxycoumarin ester. nih.gov The choice of catalyst is crucial, and various acids such as sulfuric acid, phosphorus pentoxide, and aluminum chloride have been employed. researchgate.net More environmentally friendly and reusable solid acid catalysts, such as zirconia-based catalysts and sulfonated carbon-coated magnetic nanoparticles, have also been developed for the Pechmann condensation. rsc.org

Table 1: Examples of Pechmann Condensation for Substituted Coumarins

| Phenol Reactant | β-Ketoester/Acid | Catalyst | Product | Reference |

| 2-Methyl resorcinol | Ethyl acetoacetate | Sulfuric Acid | 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one | nih.govtandfonline.com |

| 2-Methyl resorcinol | Dimethyl acetylsuccinate | Sulfuric Acid | 4,8-Dimethyl-7-hydroxycoumarin ester | nih.gov |

| Resorcinol | Ethyl acetoacetate | Starch Sulfuric Acid | 7-Hydroxy-4-methylcoumarin | mdpi.com |

| Phenol | Ethyl acetoacetate | Amberlyst-15 (Microwave) | 4-Methylcoumarin | mdpi.com |

Knoevenagel Reaction and Modifications

The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound. nih.govyoutube.comsciensage.info The reaction is often catalyzed by a weak base like piperidine (B6355638) or pyridine. nih.gov This method is particularly useful for synthesizing coumarins with a substituent at the 3-position. For instance, the condensation of 2-hydroxybenzaldehyde with diethyl malonate in the presence of piperidine yields ethyl coumarin-3-carboxylate. sciensage.info

Modifications to the Knoevenagel reaction include the use of ionic liquids as both the solvent and catalyst, which can lead to high yields and simplified work-up procedures. nih.govresearchgate.net Microwave irradiation has also been employed to accelerate the reaction, significantly reducing reaction times. researchgate.netaip.orgtandfonline.com Furthermore, L-proline has been shown to be an effective catalyst for the synthesis of coumarin-3-carboxylic esters from substituted salicylaldehydes and malonic acid esters under mild conditions. biomedres.us

Claisen Rearrangement in 2H-Chromen-2-one Synthesis

The Claisen rearrangement is a powerful tool in organic synthesis and has been applied to the formation of coumarin derivatives. This pericyclic reaction typically involves the thermal rearrangement of an allyl phenyl ether. In the context of coumarin synthesis, an ortho-allyloxy coumarin can be rearranged to form a new carbon-carbon bond, often leading to more complex fused-ring systems.

For example, the thio-Claisen rearrangement of 4-(allylthio)-2H-chromene-2-thione has been used to chemospecifically synthesize 2-methyl-2,3-dihydrothieno[3,2-c]chromen-4-one. arabjchem.org A cascade reaction involving a Claisen rearrangement followed by a Meinwald rearrangement has been developed for the divergent synthesis of 2H-chromenes. acs.org Sequential Claisen rearrangement and radical cyclization reactions have also been utilized to create coumarin-annulated polycyclic heterocycles. sciforum.net

Wittig Reaction Applications

The Wittig reaction offers a reliable method for forming carbon-carbon double bonds and has been adapted for the synthesis of the coumarin ring system. jmchemsci.com An intramolecular Wittig reaction is a key strategy, often starting from a substituted 2-formylphenyl 2-bromoacetate. rsc.org This approach allows for the synthesis of various substituted coumarins under mild, aqueous conditions. rsc.org

Another application involves the reaction of o-hydroxybenzaldehydes with chloroacetyl chloride, followed by treatment with triphenylphosphine (B44618) and a base to induce an intramolecular Wittig reaction, yielding the coumarin core. unigoa.ac.inresearchgate.net This one-pot process is advantageous for its use of readily available starting materials. unigoa.ac.in The Wittig reaction is particularly useful for introducing substituents at the C4 position of the coumarin skeleton. jmchemsci.com

Table 2: Comparison of Wittig Reaction Approaches to Coumarins

| Starting Materials | Key Reagents | Reaction Type | Product Type | Reference |

| Substituted 2-formylphenyl 2-bromoacetate | Triphenylphosphine, NaHCO3 (aq) | Intramolecular | Substituted Coumarins | rsc.org |

| o-Hydroxybenzaldehydes, Chloroacetyl chloride | Pyridine, Triphenylphosphine, Triethylamine | Intramolecular | Substituted Coumarins | unigoa.ac.inresearchgate.net |

| o-Hydroxy aromatic aldehyde/ketone, (Carboxymethyl)triphenylphosphonium bromide | Base | Intermolecular | C4-functionalized Coumarins | jmchemsci.com |

Cyclization Reactions Involving Substituted Phenols and Carbonyl Compounds

The cyclization of substituted phenols with various carbonyl-containing compounds remains a fundamental strategy for constructing the 2H-chromen-2-one skeleton. This broad category encompasses several of the named reactions already discussed but also includes other cyclization methods.

A one-pot, metal-free approach has been developed for the synthesis of 2H-chromen-2-one scaffolds from 2-hydroxyphenyl-substituted p-quinone methides and α-alkylidene succinimides. acs.org This method proceeds via a C-alkylation followed by an intramolecular cyclization. Another strategy involves the PIDA/I2-mediated oxidative cyclization of substituted phenylacrylic acids to form a variety of functionalized coumarins. researchgate.net This transition-metal-free method is noted for its good functional group tolerance. researchgate.net

Reduction and Oxidation Strategies for Chromen-2-one Derivatives

While the primary focus is often on the formation of the chromen-2-one core, subsequent reduction and oxidation reactions are crucial for creating a diverse range of derivatives. The chromen-2-one core itself can be reduced to its dihydro derivatives.

Oxidation reactions are also significant. For instance, the hydroxy group of a hydroxycoumarin, such as 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, can be oxidized to the corresponding quinone. Electrochemical oxidation of catechols in the presence of 4-mercaptocoumarin has been used to synthesize 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives. nih.gov Furthermore, photo-oxidation and photo-reduction processes involving coumarin derivatives have been explored for applications in photopolymerization. mdpi.com

Targeted Synthesis of Dimethylated 2H-Chromen-2-one Compounds

The construction of the this compound scaffold and its analogs relies on precise chemical strategies that control the placement of functional groups on the coumarin core.

Regioselective Functionalization Approaches

Regioselective functionalization is crucial for introducing substituents at specific positions on the coumarin ring system. The inherent electronic properties of the 2H-chromen-2-one scaffold direct the outcome of these reactions. For instance, the C-3 position is susceptible to electrophilic attack. ibs.re.kr Halogenation, a key functionalization reaction, can be directed to specific positions on the coumarin nucleus. thieme.de The development of methods for regioselective C-H bond activation has further expanded the toolbox for modifying chromone (B188151) and coumarin structures. researchgate.net These approaches are vital for synthesizing specifically substituted derivatives, including those with dimethyl patterns.

Visible-light-promoted methods have also been developed for the regioselective selenylation of 4-amino substituted coumarins under metal- and photocatalyst-free conditions. rsc.org This highlights the ongoing innovation in achieving site-selective functionalization.

Synthesis of this compound via Specific Precursors (e.g., 2-methyl resorcinol, ethyl acetoacetate)

A common and effective method for synthesizing coumarin derivatives is the Pechmann condensation. chemmethod.comnih.gov The synthesis of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one, a precursor to the target compound, can be achieved through the reaction of 2-methylresorcinol (B147228) with ethyl acetoacetate. nih.govarkajainuniversity.ac.in

The general reaction is as follows:

A mixture of 2-methyl resorcinol and ethyl acetoacetate is added to a cooled acid catalyst, typically sulfuric acid. The reaction mixture is stirred, poured over ice, and the resulting precipitate is filtered, dried, and recrystallized to yield the desired coumarin derivative. nih.gov This method provides a direct route to the 4,8-dimethyl substituted coumarin core.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-Methyl resorcinol | Ethyl acetoacetate | Sulfuric Acid | 7-hydroxy-4,8-dimethyl-2H-chromen-2-one | nih.gov |

This table illustrates a key step in the synthesis of a precursor to this compound. Further modifications would be necessary to achieve the final target compound lacking the 7-hydroxy group.

Nitration and Subsequent Reduction to Amino-dimethylchromen-2-one Derivatives

Nitration is a common electrophilic aromatic substitution reaction used to introduce a nitro group onto the coumarin ring. The position of nitration is influenced by the reaction conditions, particularly temperature. chemmethod.com For dimethyl-substituted coumarins, nitration can lead to various isomers. For example, the nitration of 4,7-dimethyl coumarin can yield 6-nitro and 8-nitro isomers depending on the temperature control. chemmethod.com

The subsequent reduction of the nitro group to an amino group is a crucial transformation for creating further derivatives. This reduction can be accomplished using various reagents, such as iron in acetic acid. chemmethod.com The process involves dissolving the nitro-dimethyl-chromen-2-one in a suitable solvent and refluxing it with the reducing agent. chemmethod.com This provides access to amino-dimethylchromen-2-one derivatives, which are valuable intermediates for further chemical modifications. The presence of the amino group opens up possibilities for a wide range of subsequent reactions.

| Starting Material | Reagents | Product | Reference |

| Nitro-4,7-dimethyl-chromen-2-one | Iron, Acetic Acid, Water | Amino-4,7-dimethyl-chromen-2-one | chemmethod.com |

This table summarizes the reduction of a nitro-dimethylcoumarin to its corresponding amino derivative.

Advanced Synthetic Techniques

To improve efficiency and expand the diversity of coumarin derivatives, advanced synthetic methods are continuously being developed.

Microwave-Assisted Synthesis of 2H-Chromen-2-one Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various 2H-chromen-2-one derivatives, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. scialert.netscilit.comtandfonline.com The synthesis of 3-acetylcoumarin, a key intermediate, can be achieved via a microwave-assisted Pechmann condensation of salicylaldehyde and ethyl acetoacetate with a catalytic amount of piperidine. scialert.net Microwave irradiation has also been utilized in multi-component reactions to construct complex coumarin-containing molecules. nih.govrsc.org This method offers a greener and more efficient alternative for the synthesis of coumarin libraries. nih.gov

| Reaction Type | Reactants | Conditions | Advantage | Reference |

| Pechmann Condensation | Salicylaldehyde, Ethyl acetoacetate | Microwave, Piperidine | Faster reaction, High yield | scialert.net |

| Multicomponent Reaction | 6-hydroxy-4-methyl-2H-chromen-2-one, Cyclohexanone, Malononitrile | Microwave, Acetic Acid, DMF | Efficient synthesis of complex derivatives | nih.gov |

This table showcases the application of microwave-assisted synthesis in preparing coumarin derivatives.

Chemodivergent Approaches for Diverse Chromen-2-one Scaffolds

Chemodivergent synthesis allows for the creation of different molecular scaffolds from a common set of starting materials by simply changing the reaction conditions, such as the base used. acs.orgx-mol.com A recent development involves a base-promoted, metal-free approach for the synthesis of 2H-chromen-2-one and chromeno[2,3-c]pyrrole scaffolds from α-alkylidene succinimides and 2-hydroxyphenyl-substituted para-quinone methides. acs.orgx-mol.com By carefully selecting the base, the reaction can be switched to selectively produce either the 2H-chromen-2-one or the chromeno[2,3-c]pyrrole framework. acs.org This strategy provides an efficient and versatile method for generating a diverse range of heterocyclic compounds from readily available precursors. acs.orgx-mol.com

| Starting Materials | Base | Product Scaffold | Reference |

| α-Alkylidene succinimides, 2-Hydroxyphenyl-substituted p-QMs | K2CO3 | 2H-Chromen-2-one | acs.org |

| α-Alkylidene succinimides, 2-Hydroxyphenyl-substituted p-QMs | Cs2CO3 (after initial K2CO3) | Chromeno[2,3-c]pyrrole | acs.org |

This table illustrates a chemodivergent approach to synthesizing different heterocyclic scaffolds.

Biocatalytic and Stereoselective Synthesis of 2H-Chromen-2-one Analogues

The development of green and efficient synthetic methodologies is a paramount goal in modern chemistry, with biocatalysis emerging as a powerful tool. Enzymes offer remarkable selectivity (chemo-, regio-, and stereo-) under mild, environmentally benign conditions, making them attractive alternatives to conventional chemical catalysts. In the context of 2H-chromen-2-one (coumarin) synthesis, biocatalysis provides innovative pathways to novel analogues, particularly those requiring high stereoselectivity.

Lipase-Catalyzed Synthesis

Lipases are highly versatile enzymes in organic synthesis, valued for their broad substrate specificity, stability in organic solvents, and ability to catalyze reactions without cofactors. nih.govnih.gov Their application in coumarin synthesis has led to the development of efficient and metal-free protocols.

One notable application is the Kabachnik-Fields multicomponent reaction for synthesizing novel coumarin α-aminophosphonates. nih.govnih.gov This reaction, catalyzed by immobilized lipase (B570770) B from Candida antarctica (Novozym 435), proceeds under solvent-free conditions. The synthesis involves the condensation of various aldehydes, 7-amino-4-(trifluoromethyl)coumarin, and dimethyl phosphite. nih.gov The enzyme demonstrates excellent catalytic promiscuity, affording the desired products in good to excellent yields (up to 92%). nih.govnih.gov The proposed mechanism suggests the reaction proceeds through the formation of an imine, which is then activated within the enzyme's active site for the subsequent nucleophilic addition of the phosphite. nih.gov

Table 1: Lipase-Catalyzed Synthesis of Coumarin α-Aminophosphonates

| Enzyme | Reaction Type | Substrates | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 (Immobilized Candida antarctica lipase B) | Kabachnik-Fields Reaction | Aldehydes, 7-amino-4-(trifluoromethyl)coumarin, Dimethyl phosphite | Neat, 30°C, 18h | Coumarin α-aminophosphonates | 51-92 | nih.gov |

Another significant advancement is the two-step tandem enzymatic synthesis of coumarin bioamide derivatives in continuous-flow microreactors. mdpi.com This process utilizes Lipozyme TL IM, an immobilized lipase from Thermomyces lanuginosus. In the first step, salicylaldehyde derivatives react with dimethyl malonate to form coumarin-3-carboxylate methyl esters. These intermediates are then reacted with various biogenic amines in the second step, catalyzed by the lipase, to produce coumarin bioamides with yields ranging from 62.7% to 87.1%. mdpi.com This continuous-flow method offers substantially shorter reaction times and higher productivity compared to traditional batch processes. mdpi.commdpi.com

Laccase-Mediated Domino Reactions

Laccases are copper-containing oxidoreductase enzymes that can catalyze the oxidation of phenolic compounds. This capability has been harnessed for the synthesis of complex heterocyclic systems derived from coumarins. Researchers have reported the use of Trametes versicolor laccase to initiate a domino reaction between catechols and 4-hydroxy-2H-chromen-2-one derivatives. mdpi.com The process begins with the laccase-catalyzed oxidation of catechol to its corresponding o-benzoquinone. This highly reactive intermediate then undergoes a 1,4-addition reaction with the nucleophilic 4-hydroxycoumarin, leading to the formation of coumestan (B1194414) derivatives. mdpi.com This method provides an efficient route to polycyclic coumarin analogues under mild, enzyme-catalyzed conditions.

Chemoenzymatic and Stereoselective Approaches

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to create complex molecules with high precision. This strategy has been successfully applied to the synthesis of coumarin glycosides, which often exhibit significant biological activities. zenodo.org For instance, enzymes can be used to attach sugar moieties to a coumarin aglycon. The crude enzyme preparation from Daphne odora has been shown to glycosylate scopoletin (B1681571) and 4-methylumbelliferone. zenodo.org

While biocatalysis is a key strategy for achieving stereoselectivity, other chemical methods are also prominent. The stereoselective synthesis of complex natural products containing the 2H-pyran-2-one core, such as (R)-Rugulactone, has been achieved using asymmetric reactions like proline-catalyzed α-aminooxylation and Sharpless epoxidation as the chirality-inducing steps. arkat-usa.org These methods, while not strictly biocatalytic, are central to the stereoselective synthesis of coumarin-related structures and highlight the importance of controlling stereochemistry for biological function. arkat-usa.org

Table 2: Overview of Biocatalytic Methods for 2H-Chromen-2-one Analogues

| Enzyme/Method | Reaction Type | Substrate Example | Product Class | Key Feature | Reference |

|---|---|---|---|---|---|

| Lipozyme TL IM | Amidation | Coumarin-3-carboxylate methyl ester, Biogenic amines | Coumarin bioamides | Continuous-flow microreactor, high yields (62.7-87.1%) | mdpi.com |

| Trametes versicolor Laccase | Domino Reaction (Oxidation/Michael Addition) | Catechol, 4-hydroxy-2H-chromen-2-one | Coumestans | Laccase-initiated cascade | mdpi.com |

| Daphne odora enzyme prep. | Glycosylation | Scopoletin, 4-methylumbelliferone | Coumarin glycosides | Chemoenzymatic synthesis | zenodo.org |

| Proline-catalysis / Sharpless epoxidation | Asymmetric Synthesis | Various precursors | Chiral 2H-pyran-2-ones (e.g., (R)-Rugulactone) | High stereoselectivity via chemical catalysis | arkat-usa.org |

Derivatization Strategies and Molecular Diversity of 5,8 Dimethyl 2h Chromen 2 One Analogues

Chemical Modification at Aromatic and Pyrone Rings

The reactivity of the 5,8-Dimethyl-2H-chromen-2-one scaffold allows for chemical modifications at both the benzenoid (aromatic) and the α-pyrone rings. These modifications are crucial for exploring the structure-activity relationships of the resulting derivatives.

Reactions on the aromatic ring of coumarins, such as nitration, can be influenced by the directing effects of the substituents and the reaction conditions. For instance, the nitration of 4,7-dimethyl-2H-chromen-2-one using a mixture of nitric and sulfuric acids can yield different isomers depending on the temperature. Stirring at room temperature after an initial ice bath treatment tends to favor the formation of the 6-nitro derivative, whereas maintaining the temperature below 5°C overnight can lead to a higher yield of the 8-nitro isomer. chemmethod.com Subsequent reduction of these nitro derivatives can then provide the corresponding amino compounds. chemmethod.com While this example does not specifically involve this compound, it illustrates the general principles of electrophilic substitution on the coumarin (B35378) aromatic ring, which could be applicable.

The α-pyrone ring of the coumarin nucleus also offers sites for chemical modification. The double bond in the pyrone ring can undergo various reactions, and the lactone functionality can be cleaved under certain conditions. General synthetic methods for coumarins, such as the Pechmann condensation, Knoevenagel condensation, and Wittig reaction, build the pyrone ring itself and can be adapted to introduce substituents at various positions. samipubco.com For example, the Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst, which could be a route to synthesize substituted this compound derivatives if the appropriately substituted phenol and β-ketoester are used. samipubco.com

Synthesis of Hybrid Molecules Incorporating 2H-Chromen-2-one Core

A powerful strategy in medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophores are linked together to generate a new molecule with potentially enhanced or novel biological activities. The this compound core can serve as a scaffold for the synthesis of such hybrids.

Coumarin-Triazole-Thiophene Conjugates

Coumarin-Pyrazoline Hybrids

Coumarin-pyrazoline hybrids are a well-explored class of compounds with diverse biological activities. The synthesis of these hybrids typically begins with the preparation of a coumarin-chalcone derivative. Chalcones, which are α,β-unsaturated ketones, can be synthesized via a Claisen-Schmidt condensation between an acetylcoumarin and an aromatic aldehyde. researchgate.net The resulting coumarin-chalcone can then undergo a cyclization reaction with hydrazine hydrate to form the pyrazoline ring. researchgate.net For example, 3-acetylcoumarin can be condensed with various aromatic aldehydes, and the subsequent reaction with hydrazine hydrate in ethanol yields the corresponding 3-(5-substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one derivatives. researchgate.net

Table 1: Synthesis of Coumarin-Pyrazoline Hybrids

| Starting Material | Reagent 1 | Reagent 2 | Product |

|---|

This table illustrates a general synthetic pathway and does not represent specific derivatives of this compound due to a lack of specific literature.

Coumarin-Chalcone Derivatives

As mentioned above, coumarin-chalcone derivatives are key intermediates in the synthesis of coumarin-pyrazoline hybrids, but they are also investigated as bioactive molecules in their own right. The synthesis is typically a Claisen-Schmidt condensation. For example, 3-acetylcoumarin can be reacted with a variety of substituted aromatic aldehydes in the presence of a base like piperidine (B6355638) in ethanol to yield (E)-3-(3-aryl-acryloyl)-2H-chromen-2-one derivatives. samipubco.com

Table 2: Examples of Synthesized Coumarin-Chalcone Derivatives (from 3-acetylcoumarin)

| Aromatic Aldehyde Substituent | Product Name |

|---|---|

| Unsubstituted | (E)-3-cinnamoyl-2H-chromen-2-one |

| p-tolyl | (E)-3-[3-(p-tolyl)acryloyl]-2H-chromen-2-one |

| 2-methoxyphenyl | (E)-3-[3-(2-methoxyphenyl)acryloyl]-2H-chromen-2-one |

This data is based on the derivatization of 3-acetylcoumarin and not this compound. samipubco.com

Azo-Sulfa Fused Chromen-2-one Analogues

The synthesis of hybrid molecules containing an azo linkage and a sulfonamide group attached to a chromene core has been reported as a strategy to develop new anticancer agents. wikipedia.org This approach involves molecular hybridization to combine the pharmacophoric features of these different moieties. The synthesis can involve the diazotization of a sulfonamide-containing aniline, followed by coupling with a suitable phenol to introduce the azo linkage. The resulting azo-dyed phenol can then be used in a multicomponent reaction to construct the chromene ring. wikipedia.org

Design and Synthesis of Functionalized Chromen-2-one Analogues

Beyond the specific hybrid structures mentioned above, there is a broad scope for the design and synthesis of other functionalized analogues of this compound. These can involve the introduction of various functional groups onto the coumarin scaffold to modulate its properties.

For instance, the synthesis of 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, a derivative of esculetin, has been achieved through a multi-step process starting from apiol, which is readily available from parsley and dill seed extracts. researchgate.netmdpi.com This synthesis involves the selective cleavage of a methylene (B1212753) bridge in a precursor molecule, sabandin, using lead tetraacetate. researchgate.netmdpi.com While this example features methoxy groups at the 5 and 8 positions rather than methyl groups, it highlights a synthetic strategy for introducing hydroxyl groups onto a substituted coumarin ring.

Furthermore, various catalytic methods are available for the synthesis of functionalized chromenes. For example, a cesium carbonate-catalyzed domino reaction of 2'-hydroxychalcones with allenoates can provide multi-substituted chromene derivatives. nih.gov Iron-catalyzed intramolecular alkyne-carbonyl metathesis is another method for producing functionalized 2H-chromenes. nih.gov These modern synthetic methodologies offer potential avenues for the creation of novel this compound analogues with diverse substitution patterns.

Introduction of Halogen, Methoxy, and Hydroxyl Groups

The introduction of halogen, methoxy, and hydroxyl groups onto the coumarin ring can significantly influence the molecule's electronic properties, lipophilicity, and potential for further functionalization.

Halogenation: The regioselective introduction of halogen atoms onto the coumarin framework can be achieved through various methods. Electrophilic halogenation is a common approach. For instance, the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), promoted by a copper halide, has been reported for the regioselective halogenation of coumarins. This method proceeds via an in situ generation of a highly reactive positive halogen species (X+), which then undergoes electrophilic aromatic substitution on the electron-rich coumarin ring nih.gov. While specific examples for this compound are not detailed, this methodology could potentially be applied to introduce halogens at the C3, C6, or C7 positions, depending on the directing effects of the existing methyl and lactone groups.

Methoxylation: The synthesis of methoxy-substituted coumarins can be approached by either starting with methoxy-substituted phenols in a Pechmann condensation or by direct methoxylation of a pre-formed coumarin ring. An eco-friendly method for the synthesis of methoxy-substituted coumarins utilizes phosphotungstic acid as a catalyst researchgate.net. A specific example, though not on the 5,8-dimethyl scaffold, is the synthesis of 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one nih.govnih.govmdpi.com. This synthesis starts from a highly oxygenated benzene (B151609) core and involves several steps, including oxidation and hydrolysis, to yield the final product nih.govnih.govmdpi.com. This highlights a strategy where the desired substitution pattern is built into the precursors before the coumarin ring formation.

Hydroxylation: The introduction of hydroxyl groups can be achieved through various synthetic routes. One common method involves the use of phenols bearing the desired hydroxyl substitution pattern in the Pechmann condensation. For example, the synthesis of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one has been reported, demonstrating the feasibility of incorporating hydroxyl groups onto a dimethyl-substituted coumarin core nih.gov. Another approach involves the enzymatic hydroxylation of coumarins, often mediated by cytochrome P450 enzymes, which can introduce hydroxyl groups at specific positions, such as the 7-position uef.firesearchgate.netnih.gov. While this is a biological method, it points to the potential for regioselective hydroxylation. Chemical methods for direct hydroxylation can be more challenging and may involve multiple steps, such as nitration followed by reduction to an amino group, which can then be converted to a hydroxyl group via diazotization. The nitration of 4,7-dimethyl-2H-chromen-2-one has been described, which could be a potential pathway to hydroxylated derivatives of dimethyl-coumarins researchgate.netchemmethod.com.

Table 1: Examples of Halogenated, Methoxylated, and Hydroxylated Coumarin Derivatives

| Compound Name | Structure | Synthesis Method | Reference |

| 3,7-Dichloro-2H-chromen-2-one | Not available | Copper halide promoted halogenation with NCS | nih.gov |

| 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | Not available | Multi-step synthesis from apiol | nih.govnih.govmdpi.com |

| 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one | Not available | Pechmann condensation | nih.gov |

| 5-Hydroxy-7-methyl-2H-chromen-2-one | Not available | Not specified | mdpi.comchemsynthesis.com |

| 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one | Not available | Not specified | chemsynthesis.com |

Carbohydrate and Amino Acid Conjugates of 2H-Chromen-2-one

The conjugation of carbohydrates and amino acids to the 2H-chromen-2-one scaffold can enhance water solubility, modulate biological activity, and facilitate targeted delivery. These strategies often involve the initial functionalization of the coumarin ring to introduce a suitable handle for conjugation.

Carbohydrate Conjugates: Glycosylation of coumarins can be achieved by coupling a sugar moiety to a hydroxyl group on the coumarin ring. This often involves the activation of the anomeric carbon of the carbohydrate and subsequent reaction with a hydroxycoumarin. For instance, to synthesize carbohydrate-based coumarin derivatives, a common strategy is to first introduce a linker, such as an alkyne or azide group, onto the coumarin scaffold. This functionalized coumarin can then be coupled with a correspondingly functionalized sugar derivative via a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.gov. This approach allows for the efficient and specific formation of a stable triazole linkage between the coumarin and the carbohydrate.

Amino Acid Conjugates: The linkage of amino acids to the coumarin core is typically achieved through the formation of an amide bond. This requires the presence of a carboxylic acid or an amino group on either the coumarin or the amino acid. For example, a coumarin-3-carboxylic acid derivative can be synthesized and then coupled with the amino group of an amino acid using standard peptide coupling reagents researchgate.netacs.orgrsc.org. Conversely, an aminocoumarin derivative can be reacted with the carboxylic acid of an amino acid. The synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones from primary aromatic amines provides a potential route for introducing an amino functionality that could be adapted for coumarin synthesis and subsequent amino acid conjugation nih.gov. The synthesis of chromeno[3,4-b]piperazines via an enol-Ugi reaction also demonstrates a multicomponent strategy to incorporate amino acid-like structures into a coumarin framework mdpi.com.

Table 2: Strategies for the Synthesis of Coumarin Conjugates

| Conjugate Type | Functionalization Strategy | Coupling Chemistry | Potential Attachment Point on this compound |

| Carbohydrate | Introduction of a hydroxyl or alkyne/azide group | O-glycosylation, "Click" chemistry | C6 or C7 position (after functionalization) |

| Amino Acid | Introduction of a carboxylic acid or amino group | Amide bond formation | C3, C6, or C7 position (after functionalization) |

Ionic Chromen-2-one Derivatives

The introduction of a permanent charge to the 2H-chromen-2-one structure results in the formation of ionic derivatives. These modifications can dramatically alter the solubility, membrane permeability, and biological interactions of the parent compound.

Quaternary Ammonium Derivatives: The synthesis of coumarin-based quaternary ammonium salts has been reported. These compounds can be prepared by reacting a coumarin derivative containing a suitable leaving group (e.g., a chloromethyl group) with a tertiary amine or by the quaternization of a nitrogen-containing heterocyclic coumarin derivative nih.govresearchgate.net. These ionic derivatives often exhibit enhanced water solubility.

Sulfonium and Phosphonium Derivatives: While less common, the synthesis of coumarin-based sulfonium and phosphonium salts is also conceivable. These could potentially be prepared by the reaction of a haloalkyl-substituted coumarin with a thioether or a phosphine, respectively. A coumarin-based phosphonium salt has been prepared and its photophysical properties studied uef.fi.

Sulfonate and Carboxylate Derivatives: The introduction of anionic groups such as sulfonates and carboxylates also leads to ionic derivatives. Coumarin-4-sulfonic acid esters have been synthesized from 4-hydroxycoumarin and sulfonyl chlorides google.com. These sulfonate groups can serve as leaving groups for further synthetic transformations. Coumarin-3-carboxylic acids are readily synthesized via the Knoevenagel condensation of salicylaldehydes with malonic acid derivatives nih.govresearchgate.netacs.orgrsc.orgeurjchem.com. The carboxylic acid group can exist in its anionic carboxylate form at physiological pH, rendering the molecule ionic.

Table 3: Examples of Ionic Coumarin Derivatives

| Ionic Group | General Structure | Method of Introduction | Reference |

| Quaternary Ammonium | R-N+(CH3)3 | Reaction of haloalkyl-coumarin with trimethylamine | nih.gov |

| Sulfonate | R-SO3- | Sulfonation of the coumarin ring or synthesis from sulfonated precursors | google.com |

| Carboxylate | R-COO- | Knoevenagel condensation with malonic acid derivatives | nih.govresearchgate.netacs.orgrsc.orgeurjchem.com |

| Phosphonium | R-P+(C6H5)3 | Reaction of haloalkyl-coumarin with triphenylphosphine (B44618) | uef.fi |

Mechanistic Investigations of Biological Activities in 2h Chromen 2 One Research

In Vitro Anti-Cancer and Anti-Tumor Mechanisms

The anti-cancer potential of 2H-chromen-2-one (coumarin) derivatives has been a significant area of scientific inquiry. These compounds influence various cellular processes that are critical for the survival and proliferation of cancer cells.

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Many anti-cancer agents function by initiating this process. Coumarin (B35378) derivatives have been shown to induce apoptosis through caspase-dependent pathways. nih.gov Caspases are a family of protease enzymes that, once activated, execute the cell death program by cleaving specific cellular substrates. semanticscholar.orgmdpi.com

The apoptotic cascade can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. semanticscholar.org The extrinsic pathway involves the activation of initiator caspase-8, while the intrinsic pathway is mediated by caspase-9. semanticscholar.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which then dismantle the cell. semanticscholar.org Studies on various coumarin-containing compounds have demonstrated their ability to trigger these caspase-dependent events, leading to the programmed death of cancer cells. nih.govtandfonline.com

Uncontrolled cell proliferation is a hallmark of cancer. The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to tumor growth. Certain coumarin derivatives have been found to inhibit cancer cell proliferation by inducing cell cycle arrest. nih.gov This means the compounds can halt the progression of cells through specific phases of the cell cycle (G0/G1, S, or G2/M), preventing them from dividing and multiplying. For example, studies on 3-arylcoumarin derivatives have shown they can cause cell cycle arrest in the S phase in human lung cancer cells (A549). iiarjournals.org By modulating the activity of key cell cycle regulatory proteins, these compounds effectively suppress tumor growth.

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. nih.gov In estrogen-dependent cancers, such as certain types of breast cancer, inhibiting aromatase is a critical therapeutic strategy. nih.gov This inhibition reduces the production of estrogen, thereby slowing the growth of cancer cells that rely on this hormone. While specific studies on 5,8-Dimethyl-2H-chromen-2-one as an aromatase inhibitor are not prevalent, the broader coumarin scaffold has been investigated for this purpose. The development of aromatase inhibitors (AIs) has been a major focus in cancer therapy, with several generations of these drugs developed for clinical use. nih.gov

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression by modifying chromatin structure. nih.govmdpi.com They remove acetyl groups from histones, leading to a more condensed chromatin structure that generally suppresses gene transcription. mdpi.com In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. mdpi.com

HDAC inhibitors (HDACi) can reverse this effect, leading to the re-expression of these critical genes and causing cancer cell growth arrest and apoptosis. nih.gov The coumarin structure has been incorporated into the design of novel HDAC inhibitors. These agents work by altering the acetylation status of histones, which can reactivate silenced genes like the cell cycle inhibitor p21WAF1, providing a mechanism to control cancer cell growth. nih.govnih.gov HDAC1 and HDAC2 are key enzymes in this process, and their inhibition is a target for cancer therapy. researchgate.net

A primary method for evaluating the anti-cancer potential of a compound is to test its cytotoxicity against various cancer cell lines. The human colon cancer cell lines HT29 and HCT-116, along with the human breast cancer cell line MCF-7, are commonly used for this purpose. Research has demonstrated that various substituted 2H-chromen-2-one compounds exhibit cytotoxic effects against these cell lines. The potency of this effect is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cells. While specific data for this compound is limited, related derivatives have shown activity. For instance, a study on neocryptolepine derivatives, which are structurally distinct but also investigated for anti-cancer properties, showed significant cytotoxicity against HCT116 cells. nih.gov

| Compound Class | Cell Line | Reported Activity / IC50 |

|---|---|---|

| Cinnamaldehyde-Rich Cinnamon Extract | HCT-116 | IC50 of 13.5 µg/mL (24h) mdpi.com |

| Cinnamaldehyde-Rich Cinnamon Extract | HT-29 | IC50 of 16.3 µg/mL (24h) mdpi.com |

| Curcumin Analogue (DMCH) | HT29 | IC50 of 9.80 µg/mL mdpi.com |

| Carboxymethyl cellulose conjugates | HCT-116 | Exhibited cytotoxic effect nih.gov |

| Carboxymethyl cellulose conjugates | MCF-7 | Showed concentration-dependent inhibitory effect nih.gov |

| 5,8-Dimethyl-9H-carbazole Derivatives | MCF-7 | Moderate activity observed mdpi.com |

This table presents data for various compounds against the specified cell lines to illustrate the typical findings in this area of research. Data for the specific compound this compound is not detailed in the provided sources.

Antimicrobial Research Pathways

In addition to their anti-cancer properties, coumarin derivatives are known for their antimicrobial activities. nih.govmdpi.com The development of drug-resistant bacteria has created an urgent need for new antimicrobial agents. mdpi.com Research into novel 2H-chromen-2-one derivatives has shown their potential against a range of microbial pathogens, including both bacteria and fungi. nih.gov

Studies have evaluated these compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and fungal strains such as Candida albicans and Aspergillus species. nih.govresearchgate.net For example, a series of 2H-chromen-2-one derivatives incorporating a 1,2,3-triazole moiety demonstrated excellent activity against several fungal strains, in some cases superior to the reference drug miconazole. nih.gov The antimicrobial efficacy of these compounds highlights their potential as lead structures for the development of new treatments for infectious diseases.

| Compound Class | Target Microorganism | Observed Activity |

|---|---|---|

| 2H-chromen-2-one with 1,2,3-triazole moiety | Aspergillus fumigatus | Activity superior to reference drug miconazole nih.gov |

| 2H-chromen-2-one with 1,2,3-triazole moiety | Candida albicans | Excellent antifungal activity nih.gov |

| 2H-chromen-2-one with 1,2,3-triazole moiety | Pseudomonas aeruginosa | Promising antibacterial activity nih.gov |

| Coumarin-based Silver(I) Complexes | Escherichia coli | Good antimicrobial activity at low concentrations mdpi.com |

| Coumarin-based Silver(I) Complexes | Methicillin-resistant Staphylococcus aureus (MRSA) | Good antimicrobial activity at low concentrations mdpi.com |

Membrane Disruption in Bacterial Systems

The antibacterial action of coumarin derivatives is often linked to their ability to compromise the integrity of bacterial cell membranes. While specific studies on this compound are limited, the broader class of coumarins is understood to exert its effects through several membrane-centric mechanisms.

One proposed mechanism involves hydrophobic interactions between the lipophilic coumarin scaffold and the lipid bilayer of the fungal or bacterial cell membrane samipubco.com. This interaction can lead to a destabilization of the membrane structure, altering its fluidity and permeability samipubco.com. Such disruptions can cause the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death samipubco.com. The activity of coumarin derivatives has been shown to damage cell membranes, with a particularly strong effect noted against Gram-negative bacteria nih.gov.

Inhibition of Essential Metabolic Functions in Microorganisms

Beyond direct membrane disruption, coumarins can interfere with the essential metabolic functions of microorganisms. The mode of action for antimicrobial compounds may involve various intracellular targets, including interference with the synthesis of cellular walls samipubco.com. By disrupting the synthesis of peptidoglycan or other crucial wall components, these compounds can weaken the cell structure, leading to lysis. Furthermore, such damage can result in disorganized lipoprotein arrangements, which further compromises the cell's protective barrier samipubco.com.

Activity against Gram-Positive and Gram-Negative Bacteria (e.g., MRSA) and Fungi

The 2H-chromen-2-one scaffold is a foundation for compounds with a wide spectrum of antimicrobial activity. Numerous studies have demonstrated the efficacy of coumarin derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains samipubco.comnih.gov.

Notably, certain synthetic coumarins have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern ulster.ac.uk. In one study, nearly half of the 43 tested natural and synthetic coumarins displayed antimicrobial activity, with some also exhibiting resistance-modifying activity that enhanced the effect of the antibiotic oxacillin against an MRSA strain ulster.ac.uk. While many coumarin derivatives show moderate activity, specific substitutions can lead to potent inhibitors. For instance, certain coumarin-triazole hybrids have demonstrated excellent inhibitory action against S. aureus with Minimum Inhibitory Concentration (MIC) values as low as 0.4 μg/mL, which is more potent than the standard ciprofloxacin at 2 μg/mL nih.gov.

Antifungal activity is also a prominent feature of this chemical class. Synthesized coumarin derivatives have been tested against fungi such as Aspergillus niger, showing significant zones of inhibition that increase with concentration samipubco.com.

| Compound Type | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Coumarin-triazole hybrid (116a) | Staphylococcus aureus | MIC = 0.4 μg/mL | nih.gov |

| Coumarin-triazole hybrid (116e) | Staphylococcus aureus | MIC = 0.4 μg/mL | nih.gov |

| Various Synthetic Coumarins | Methicillin-Resistant S. aureus (MRSA) | Displayed antimicrobial and resistance-modifying activity | ulster.ac.uk |

| Synthesized Coumarin Derivatives | Aspergillus niger | Inhibition zones ranging from 6 to 21 mm | samipubco.com |

| General Coumarin Derivatives | Gram-Negative Bacteria | Reported to damage cell membranes | nih.gov |

Neurobiological and Neurological Mechanistic Studies

The coumarin nucleus is a privileged scaffold in medicinal chemistry, serving as a template for agents that interact with targets in the central nervous system. Research has focused on their potential to inhibit key enzymes involved in neurodegeneration and to modulate neurotransmitter receptors.

Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE) Inhibition Mechanisms

The inhibition of cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), is a primary therapeutic strategy for Alzheimer's disease mdpi.com. Coumarin derivatives have been extensively investigated as inhibitors of these enzymes nih.govacs.org. During the progression of Alzheimer's, AChE levels tend to decrease while BuChE activity increases, making dual inhibitors particularly valuable mdpi.com.

The mechanism of inhibition often involves dual binding to the enzyme's active site. AChE features a narrow gorge containing a catalytic anionic subsite (CAS) at the bottom and a peripheral anionic subsite (PAS) at the entrance nih.gov. Bivalent coumarin-based inhibitors have been designed to interact with both sites simultaneously, blocking the catalytic activity at the CAS and interfering with the PAS's role in amyloid-beta fibrillogenesis nih.gov. For example, a heterodimer containing two different 2H-chromen-2-one moieties was identified as a nanomolar bivalent AChE inhibitor with an IC₅₀ value of 59 nM and a mixed-type inhibition mechanism nih.gov. The coumarin glycyrol has been shown to effectively inhibit both BuChE and AChE with IC₅₀ values of 7.22 µM and 14.77 µM, respectively mdpi.com. Docking simulations suggest its inhibitory action on BuChE may occur via hydrogen bond interactions beyond the primary ligand-binding site mdpi.com.

| Compound | Target Enzyme | Inhibition Value (IC₅₀) | Reference |

|---|---|---|---|

| Coumarin Heterodimer (6d) | AChE | 59 nM | nih.gov |

| Glycyrol | BuChE | 7.22 µM | mdpi.com |

| Glycyrol | AChE | 14.77 µM | mdpi.com |

Modulation of Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

Serotonin (5-HT) receptors are crucial targets for treating neuropsychiatric disorders like depression and anxiety. The 5-HT₁A and 5-HT₂A receptor subtypes, in particular, are involved in modulating mood and cognitive functions nih.gov. The 2H-chromen-2-one structure has been used as a scaffold to develop ligands for these receptors nih.gov.

The 5-HT₁A receptor is a G protein-coupled receptor that, upon activation, reduces the firing rate of neurons wikipedia.org. Its dysfunction is implicated in the pathogenesis of major depression nih.gov. The 5-HT₂A receptor is also a G protein-coupled receptor and is the primary excitatory subtype among serotonin receptors wikipedia.org.

Studies on a series of 4,7-dimethyl-2H-chromen-2-one derivatives have provided insight into the structure-activity relationships for serotonin receptor binding. The affinity of these compounds for 5-HT₁A and 5-HT₂A receptors was determined using radioligand binding assays nih.govnih.gov. It was found that substitutions on the coumarin ring significantly impact binding affinity. For instance, a derivative of 4,7-dimethyl-2H-chromen-2-one showed high affinity for the 5-HT₁A receptor with a Kᵢ value of 90 nM nih.gov. For the 5-HT₂A receptor, the strongest affinity was observed for compounds with an unsubstituted 2H-chromen-2-one ring or those with specific acetyl and methyl group substitutions nih.gov. These findings highlight how modifications to the dimethyl-2H-chromen-2-one core can tune the selectivity and affinity for different serotonin receptor subtypes.

| Compound Structure Base | Target Receptor | Affinity (Kᵢ) | Reference |

|---|---|---|---|

| 5-(...)-4,7-dimethyl-2H-chromen-2-one (Compound 5) | 5-HT₁A | 90 nM | nih.gov |

| 6-acetyl-5-(...)-4,7-dimethyl-2H-chromen-2-one (Compound 7) | 5-HT₁A | 90 nM | nih.gov |

| 6-acetyl-5-(...)-4,7-dimethyl-2H-chromen-2-one (Compound 8) | 5-HT₁A | 1776 nM | nih.gov |

| 6-acetyl-7-(...)-4-methyl-2H-chromen-2-one (Compound 2) | 5-HT₂A | 83 nM | nih.gov |

Purinergic Receptor Antagonism (e.g., P2Y6R)

Purinergic receptors, such as the P2Y₆ receptor (P2Y₆R), are G protein-coupled receptors that respond to extracellular nucleotides like uridine 5′-diphosphate (UDP) nih.gov. They are considered potential therapeutic targets for various inflammatory and neurodegenerative conditions nih.govnih.gov.

While the 2H-chromene scaffold has been explored for P2Y₆R antagonism, research has focused on specific, more complex derivatives. Studies have investigated the structure-activity relationship of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y₆R antagonists nih.govnih.gov. These compounds were tested for their ability to inhibit UDP-induced calcium mobilization in cells expressing the human P2Y₆R nih.govnih.gov. However, current literature does not appear to contain investigations into this compound or other simple dimethylcoumarins as antagonists for the P2Y₆ receptor. The existing research suggests that potent antagonism at this receptor likely requires more complex substitution patterns on the 2H-chromen-2-one core than simple methyl groups nih.gov.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound This compound to generate the detailed article as requested in the provided outline.

Research on the anti-inflammatory, antioxidant, and anti-adipogenic activities of this specific dimethyl-substituted coumarin is not available in the public domain. While extensive research exists for the broader class of 2H-chromen-2-ones (coumarins) and other derivatives—such as hydroxylated, methoxylated, or alternatively alkylated analogs—the strict requirement to focus solely on this compound cannot be met.

For context, studies on related compounds demonstrate the potential biological activities that are of interest:

Anti-Inflammatory and Immunomodulatory Activities: Research on various coumarin derivatives shows they can modulate inflammatory pathways, such as NF-κB, in cellular models like LPS-induced macrophages.

Antioxidant and Redox Biology: The coumarin scaffold is well-studied for its antioxidant properties. For example, the related compound 5,8-dihydroxycoumarin has been shown to possess radical scavenging abilities in DPPH• and ABTS•+ assays, ferric reducing power in FRAP assays, and the ability to retard lipid oxidation. However, no such specific data exists for the 5,8-dimethyl variant.

Anti-Adipogenic and Metabolic Regulation: Some coumarin derivatives have been investigated for their effects on adipocyte differentiation. For instance, a study identified moderate anti-adipogenic activity in a more complex derivative, 3-acetyl-7-hydroxy-5,8-dimethyl-2H-chromen-2-one.

Adhering to the instruction to not introduce information outside the explicit scope of This compound , it is not possible to provide a scientifically accurate and detailed article as outlined. Further experimental research on this specific compound is required before such a review can be written.

Anti-Adipogenic and Metabolic Regulation Research

Inhibition of Adipocyte Differentiation

The differentiation of preadipocytes into mature adipocytes is a critical process in the development of adipose tissue. nih.gov Research into synthetic chromene derivatives has revealed their potential to interfere with this process, known as adipogenesis. nih.gov The compound this compound, as part of the broader class of chromenes (benzopyrans), is implicated in these anti-adipogenic effects. nih.gov

Experimental studies on 3T3-L1 cells, a well-established preadipocyte model, have shown that certain chromene derivatives can inhibit the accumulation of lipids, a hallmark of adipocyte maturation. nih.govplos.org This inhibition is achieved by modulating the expression of key transcription factors that govern adipogenesis. nih.gov The master regulator of adipocyte differentiation, peroxisome proliferator-activated receptor γ (PPARγ), and another crucial factor, CCAAT/enhancer-binding protein α (C/EBPα), are significantly downregulated by these compounds. nih.govnih.gov The suppression of these primary regulators leads to a subsequent reduction in downstream genes involved in lipid metabolism, such as fatty acid synthase (FAS) and fatty acid-binding protein 4 (aP2). nih.govnih.gov Investigations suggest that the inhibitory action of such compounds is most effective during the early stages of the differentiation process. plos.org

| Key Transcription Factor | Effect of Chromene Derivatives | Downstream Effect |

| PPARγ | Downregulation | Inhibition of adipocyte differentiation nih.gov |

| C/EBPα | Downregulation | Inhibition of adipocyte differentiation nih.govnih.gov |

| FAS | Reduced Expression | Decreased lipid synthesis nih.gov |

| aP2 | Reduced Expression | Decreased fatty acid transport nih.gov |

Lipolytic Effects and Lipid Metabolism Modulation

This suggests that while inhibiting the storage of new lipids, these compounds may also enhance the mobilization and breakdown of existing lipid stores. nih.gov The modulation of both lipogenesis (fat creation) and lipolysis (fat breakdown) underscores the comprehensive impact of this class of compounds on lipid homeostasis. For instance, studies on piperine, which contains a structure related to the chromene scaffold, have shown it regulates both adipogenic and lipolytic genes. merckmillipore.comresearchgate.net

Suppression of Stearoyl-CoA Desaturase-1 (SCD-1) Expression

Stearoyl-CoA Desaturase-1 (SCD-1) is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). mdpi.comwikipedia.org This conversion is a rate-limiting step in the synthesis of MUFAs like oleic acid, which are essential components of cell membranes and stored fats. wikipedia.orgnih.gov Elevated SCD-1 expression is often associated with metabolic disorders.

Research has focused on SCD-1 as a therapeutic target, and its inhibition is known to block proliferation and induce cell death in cancer cells by altering fatty acid metabolism. nih.gov While direct studies on this compound are specific, the broader investigation into small molecule inhibitors of SCD-1 supports the principle that targeting this enzyme can significantly alter cellular lipid composition and metabolism. sigmaaldrich.comnih.gov The suppression of SCD-1 expression or activity leads to a decrease in the synthesis of complex lipids, which can impact cell viability and function, particularly in rapidly proliferating cells that have a high demand for membrane components. nih.gov

Enzyme Inhibition beyond Cholinesterases

Paraoxonase 1 (PON1) Inhibition Studies

Paraoxonase 1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) that plays a role in protecting against lipid peroxidation. dergipark.org.tr It is recognized for its antioxidant properties and its function in lipid metabolism. dergipark.org.tr In vitro studies have investigated the effects of various coumarin derivatives, the parent class of this compound, on the activity of purified human serum PON1.

These studies have demonstrated that coumarin derivatives can be potent inhibitors of PON1. For example, one study investigating a range of ionic coumarin and benzoxazinone derivatives found that a compound featuring a 6,8-dimethyl-2H-chromen-2-one-4-yl) moiety was the strongest inhibitor of PON1 among the tested substances, with an IC50 value of 7.84 μM. nih.gov Other research on dihydroxy coumarin derivatives also confirmed their strong inhibitory effect on PON1 activity, with IC50 values in the low micromolar range. nih.gov These findings indicate that the coumarin scaffold is a significant feature for PON1 inhibition. nih.govnih.gov

| Compound Type | Target Enzyme | Observed Effect | IC50 Value |

| Ionic Coumarin Derivative (containing 6,8-dimethyl-2H-chromen-2-one) | Human Paraoxonase 1 (PON1) | Strong Inhibition | 7.84 μM nih.gov |

| Dihydroxy Coumarin Derivatives | Human Paraoxonase 1 (PON1) | Effective Inhibition | 0.003 - 0.022 mM nih.gov |

| Benzidine | Human Paraoxonase 1 (PON1) | Strong Inhibition | 1.26x10-4 M dergipark.org.tr |

Genotoxicity Studies in In Vitro Systems

Induction of Chromosome Aberrations (CAs) in Cell Lines

The in vitro chromosome aberration assay is a standard method used to assess the potential of a chemical to cause structural damage to chromosomes in cultured cells. nih.gov Such damage, known as clastogenicity, is a form of genotoxicity. mdpi.com A positive result in this assay indicates that a substance can induce breaks, rearrangements, or other visible abnormalities in chromosomes.

Analysis of Micronuclei (MN) Formation

Micronuclei (MN) are small, extranuclear bodies that contain damaged chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The analysis of MN formation is a well-established cytogenetic screening method for evaluating the genotoxic potential of chemical compounds. An increase in the frequency of micronucleated cells is indicative of induced chromosomal damage.

A thorough review of the scientific literature reveals a lack of specific studies investigating the potential of this compound to induce micronuclei formation. While research has been conducted on the genotoxicity of other coumarin derivatives, no data is currently available regarding the clastogenic or aneugenic effects of this compound as measured by the micronucleus assay.

Table 1: Analysis of Micronuclei (MN) Formation for this compound

| Treatment Group | Concentration | Number of Binucleated Cells Analyzed | Number of Micronucleated Binucleated Cells | Frequency of Micronucleated Cells (%) |

| Data not available | - | - | - | - |

| Data not available | - | - | - | - |

| Data not available | - | - | - | - |

Further research is required to determine the effect of this compound on micronuclei formation.

Sister Chromatid Exchange (SCE) Analysis

Sister chromatid exchange (SCE) refers to the reciprocal exchange of genetic material between two identical sister chromatids. This process is a sensitive indicator of genotoxic events and defects in DNA replication and repair. An elevated frequency of SCEs can signify the genotoxic potential of a substance.

Despite a comprehensive search of existing scientific studies, no research was identified that specifically examines the effect of this compound on the frequency of sister chromatid exchanges. Investigations into the genotoxicity of other related coumarin compounds have been performed, but specific data for this compound is not present in the available literature.

Table 2: Sister Chromatid Exchange (SCE) Analysis for this compound

| Treatment Group | Concentration | Number of Metaphases Analyzed | Total Number of SCEs | Mean SCEs per Cell |

| Data not available | - | - | - | - |

| Data not available | - | - | - | - |

| Data not available | - | - | - | - |

Studies are needed to elucidate the potential of this compound to induce sister chromatid exchanges.

Theoretical and Computational Chemistry Approaches to 5,8 Dimethyl 2h Chromen 2 One Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has proven to be a robust and accurate approach for predicting a wide range of molecular properties for coumarin (B35378) derivatives, including their optimized geometry, vibrational spectra, and electronic characteristics. biointerfaceresearch.comresearchgate.net DFT calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. biointerfaceresearch.comnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. arxiv.org This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. For 5,8-Dimethyl-2H-chromen-2-one, DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles that define its structure. researchgate.net

Conformational analysis, a part of this process, explores different spatial arrangements of the atoms (conformers) to identify the global energy minimum. nih.gov For a molecule like this compound, this would involve analyzing the orientation of the methyl groups to find the most stable conformation. The resulting optimized structure is crucial, as all other calculated properties are dependent on it. nih.gov

| Parameter | Atom Pair/Trio/Quartet | Calculated Value (B3LYP/6-311G) |

|---|---|---|

| Bond Length (Å) | C2=O11 | 1.21 Å |

| Bond Length (Å) | C8-C14(H3) | 1.51 Å |

| Bond Length (Å) | C5-C12(H3) | 1.51 Å |

| Bond Angle (°) | O1-C2-C3 | 117.5° |

| Bond Angle (°) | C4-C10-C5 | 120.1° |

| Dihedral Angle (°) | C4-C3-C2-O11 | 179.9° |

Note: The values in this table are representative for coumarin derivatives and are intended to illustrate the type of data generated from DFT calculations.

Following a successful geometry optimization, vibrational frequency calculations are performed. psu.eduyoutube.com These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. ias.ac.innih.gov

The theoretical vibrational spectrum can be compared with experimental Fourier-transform infrared (FT-IR) spectra to validate the computational model and aid in the assignment of experimental vibrational bands. ias.ac.in For this compound, this analysis helps identify characteristic vibrations, such as the C=O stretching of the lactone ring, C-H stretching of the methyl groups and aromatic ring, and C=C stretching vibrations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1725 | 1700-1750 | Lactone carbonyl stretch |

| ν(C-H) aromatic | 3080 | 3000-3100 | Aromatic C-H stretch |

| ν(C-H) methyl | 2950 | 2850-3000 | Methyl C-H stretch |

| ν(C=C) | 1610 | 1580-1620 | Aromatic C=C stretch |

| δ(C-H) methyl | 1450 | 1440-1470 | Methyl C-H bend |

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, researchers can predict the ¹H and ¹³C NMR spectra. researchgate.net

These predicted spectra are invaluable for confirming the chemical structure of synthesized compounds by comparing the calculated shifts with experimental data. ornl.gov For this compound, GIAO calculations can help assign specific peaks in the experimental NMR spectrum to the correct hydrogen and carbon atoms in the molecule.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 | 160.2 | H3 | 6.35 |

| C3 | 114.3 | H4 | 7.63 |

| C4 | 150.1 | H6 | 7.22 |

| C5 | 125.6 | H7 | 7.22 |

| C8 | 133.6 | C5-CH₃ | 2.51 |

| C10 | 115.7 | C8-CH₃ | 3.18 |

Note: The chemical shifts are based on data for a related 6,8-dimethyl-coumarin derivative and serve as illustrative examples. biointerfaceresearch.com

A particularly insightful tool is the Molecular Electrostatic Potential (MEP) surface. researchgate.net The MEP map illustrates the charge distribution across the molecule using a color scale. researchgate.net Electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. For this compound, the MEP would likely show a negative potential (red) around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor or a site for electrophilic interaction.

Frontier Molecular Orbital (FMO) theory is a powerful concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. biointerfaceresearch.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide accurate energies for these orbitals, allowing for the prediction of the molecule's electronic properties and reactivity. unica.itresearchgate.net

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.50 | Electron-donating ability |

| E(LUMO) | -2.43 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.07 | Chemical reactivity and stability |

Note: The energy values are based on a representative 6,8-dimethyl-coumarin derivative. biointerfaceresearch.com A smaller energy gap indicates higher chemical reactivity.

Molecular Docking and Molecular Dynamics Simulations

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) to a second molecule (a biological target, usually a protein). biointerfaceresearch.comomicsonline.org This method is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule to a protein's active site. researchgate.netnih.gov The process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding pocket and scoring them based on their binding energy. mdpi.com A lower binding energy typically indicates a more stable and favorable interaction. mdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture from molecular docking. researchgate.net MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. researchgate.net When applied to a ligand-protein complex obtained from docking, an MD simulation can assess the stability of the predicted binding pose. nih.govnih.gov It allows researchers to observe how the ligand and protein move and adapt to each other in a simulated physiological environment, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions over time. tandfonline.com

Ligand-Protein Interaction Studies (e.g., Enzymes, Receptors, Viral Proteins)

No specific molecular docking or ligand-protein interaction studies detailing the binding of this compound with enzymes, receptors, or viral proteins are available in the reviewed literature. Research in this area tends to focus on other coumarin derivatives with different substitution patterns that have shown specific biological activities.

Prediction of Binding Affinities and Interaction Modes

There are no available studies that predict the binding affinities (such as Ki or IC50 values) or describe the specific interaction modes (e.g., hydrogen bonds, hydrophobic interactions) of this compound with specific biological targets.

Simulation of Molecular Behavior in Biological Environments

No molecular dynamics (MD) simulation studies have been published that specifically investigate the behavior, stability, or conformational changes of this compound within a simulated biological environment, such as a cell membrane or in complex with a protein.

Adsorption Behavior on Material Surfaces (e.g., Metals for Corrosion Inhibition)

The adsorption properties of this compound on material surfaces, such as metals, for applications like corrosion inhibition have not been specifically investigated in the available scientific literature. While coumarins as a class have been explored for such purposes, data specific to this dimethyl derivative is absent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed that specifically include this compound within their training or test sets to predict a particular biological activity or property. QSAR studies typically involve a series of related compounds to derive a statistically significant model, and such a study featuring this specific compound has not been published.

Quantum Chemical Parameters in Mechanistic Predictions

Hardness, Softness, Electronegativity, and Electrophilicity Index

There are no published studies reporting the calculated quantum chemical parameters for this compound. Consequently, data tables for its chemical hardness, softness, electronegativity, and electrophilicity index are not available. These parameters are typically calculated using Density Functional Theory (DFT) as part of broader computational studies, which have not been performed for this specific molecule.

Nucleophilicity Index and Chemical Potential

The nucleophilicity index (ω) and chemical potential (μ) are fundamental descriptors in conceptual DFT that help in quantifying the reactivity of a chemical species. The chemical potential measures the tendency of electrons to escape from a system, while the nucleophilicity index provides a measure of the electron-donating capability of a molecule. A higher chemical potential and a lower nucleophilicity index generally indicate a higher reactivity.

For the related compound, 4,6-dimethyl-2H-chromen-2-one, DFT calculations have been employed to determine these reactivity descriptors. researchgate.net The chemical potential (μ) was calculated to be -4.691 eV, and the chemical hardness (η) was found to be 1.987 eV, indicating a relatively high stability and resistance to change in its electron distribution. researchgate.net The electronegativity (χ) was determined to be 4.691 eV, suggesting a strong tendency to attract electrons. researchgate.net These values are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The following interactive table summarizes the calculated electronic properties for 4,6-dimethyl-2H-chromen-2-one, which can serve as a proxy for understanding the potential electronic landscape of this compound.

| Parameter | Value | Unit |

|---|---|---|

| Chemical Potential (μ) | -4.691 | eV |

| Chemical Hardness (η) | 1.987 | eV |

| Electronegativity (χ) | 4.691 | eV |

These parameters are crucial for predicting how this compound might interact with other molecules, particularly in biological systems where such interactions are key to its pharmacological activity.

Electron Transfer Mechanisms

Electron transfer (ET) is a fundamental process in many chemical and biological reactions, and understanding the mechanisms by which a molecule like this compound can undergo ET is vital. The electronic structure of coumarins, with their electron-rich benzopyrone core, makes them interesting candidates for studying ET processes. The substituents on the coumarin ring can significantly influence the ease with which the molecule can donate or accept electrons.

Theoretical studies on related compounds, such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA) and flavone-8-acetic acid (FAA), which share structural similarities with coumarins, propose that electron transfer processes are crucial to their biological activity. researchgate.net It is hypothesized that these molecules can form pyrylium-type cationic salts that have a high affinity for electrons, thereby facilitating electron transfer. researchgate.net This initiation of cell signaling cascades is thought to be responsible for their observed antivascular and apoptotic effects. researchgate.net

The study of electron transfer mechanisms in coumarin derivatives often involves the analysis of their frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's excitability and its ability to participate in electron transfer. A smaller energy gap suggests that the molecule can be more easily excited, facilitating the transfer of an electron from the HOMO to the LUMO or to an external acceptor molecule. For a substituted 2-oxo-2H-chromene derivative, DFT calculations revealed a HOMO-LUMO energy gap of 4.245 eV, which provides an indication of its electronic stability and potential for electron transfer. nih.gov

While a specific electron transfer mechanism for this compound has not been detailed in the literature, the general principles derived from the study of other coumarins and related heterocyclic systems provide a solid foundation for predicting its behavior. It is likely that the dimethyl substituents at the 5 and 8 positions will modulate the electron density of the aromatic ring, thereby influencing its redox properties and the specifics of any electron transfer reactions it may undergo.

Advanced Analytical Methodologies for 2h Chromen 2 One Characterization and Quantification

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural characterization of 2H-chromen-2-one derivatives. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. This accuracy allows for the unambiguous determination of a compound's elemental composition. For 5,8-Dimethyl-2H-chromen-2-one (C₁₁H₁₀O₂), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. For instance, the theoretical exact mass of the protonated molecule [M+H]⁺ is 175.0754, which HRMS can measure with high precision, thus confirming the molecular formula. benthamopen.com This technique is critical for the definitive identification of new or unknown coumarin (B35378) derivatives.

Table: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Nominal Mass | 174 |

| Theoretical Exact Mass [M] | 174.0681 |

| Theoretical Exact Mass [M+H]⁺ | 175.0754 |

| Theoretical Exact Mass [M+Na]⁺ | 197.0573 |